![molecular formula C16H15BrN2O3S B2797967 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole CAS No. 913241-00-6](/img/structure/B2797967.png)
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole
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Description
“1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable for its resonance stability, which contributes to the benzimidazole’s properties as a robust framework for a variety of pharmaceutical and chemical applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole core, a sulfonyl group, and a propoxyphenyl group with a bromine atom .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the bromine atom might make the compound susceptible to reactions involving halogen exchange .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the sulfonyl group could influence properties such as polarity, solubility, and reactivity .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-2-9-22-16-10-12(7-8-13(16)17)23(20,21)19-11-18-14-5-3-4-6-15(14)19/h3-8,10-11H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIDQSSHEMKTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole |
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